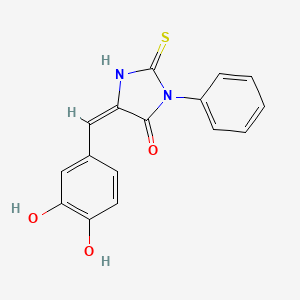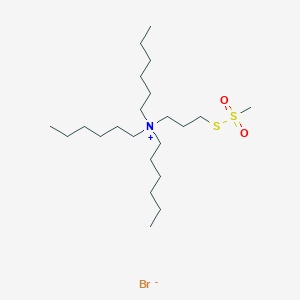
4-Ethoxy-2-(pyrrolidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2-(pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline structure with an ethoxy group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring enhances its pharmacophore space, contributing to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-(pyrrolidin-1-yl)aniline typically involves the reaction of 4-ethoxyaniline with pyrrolidine under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
Starting Materials: 4-ethoxyaniline and pyrrolidine.
Reaction Conditions: The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Product Isolation: The product is isolated by filtration and purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
4-Ethoxy-2-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
4-Ethoxy-2-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethoxy-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(Pyrrolidin-1-yl)aniline
- 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
- 4-(1H-Imidazol-1-yl)aniline
Comparison
4-Ethoxy-2-(pyrrolidin-1-yl)aniline is unique due to the presence of both the ethoxy group and the pyrrolidine ring. This combination enhances its pharmacophore space and biological activity compared to similar compounds that may lack one of these functional groups. The ethoxy group increases the compound’s solubility and stability, while the pyrrolidine ring contributes to its binding affinity and selectivity for specific molecular targets.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
4-ethoxy-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-2-15-10-5-6-11(13)12(9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
InChIキー |
NMNZFRIYGCPWEO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)N)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13713236.png)
![2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole](/img/structure/B13713251.png)




![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)





